(1-propyl-1H-1,2,4-triazol-5-yl)methanamine

Chiral purity Stereochemistry Medicinal chemistry

(1-Propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1466767-59-8) is a 1,2,4-triazole-based primary amine building block with a molecular formula of C₆H₁₂N₄ and a molecular weight of 140.19 g/mol. It is supplied as a free base in oil form at ≥95% purity and is primarily used as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research.

Molecular Formula C6H12N4
Molecular Weight 140.19
CAS No. 1466767-59-8
Cat. No. B2605610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-propyl-1H-1,2,4-triazol-5-yl)methanamine
CAS1466767-59-8
Molecular FormulaC6H12N4
Molecular Weight140.19
Structural Identifiers
SMILESCCCN1C(=NC=N1)CN
InChIInChI=1S/C6H12N4/c1-2-3-10-6(4-7)8-5-9-10/h5H,2-4,7H2,1H3
InChIKeyFGPUOFXMJMMLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1-Propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1466767-59-8) Matters for Procurement Decisions


(1-Propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1466767-59-8) is a 1,2,4-triazole-based primary amine building block with a molecular formula of C₆H₁₂N₄ and a molecular weight of 140.19 g/mol . It is supplied as a free base in oil form at ≥95% purity and is primarily used as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . The compound is also indexed under the alternative name (2-propyl-1,2,4-triazol-3-yl)methanamine, reflecting the annular tautomerism inherent to the 1,2,4-triazole core, a feature that can influence both its reactivity and its recognition by biological targets .

Why Generic Substitution Fails for (1-Propyl-1H-1,2,4-triazol-5-yl)methanamine


Substituting (1-propyl-1H-1,2,4-triazol-5-yl)methanamine with a closely related 1,2,4-triazole analog is not straightforward because the specific N1-propyl substitution pattern, the primary aminomethyl handle at C5, and the annular tautomeric state collectively determine the compound's reactivity in downstream derivatization and its physicochemical profile . Even a single methylene insertion—as in the homologous (1-propyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1060817-05-1)—introduces an sp³ chiral center, alters LogP, and modifies the distance between the amine and the triazole ring, which can disrupt structure–activity relationships in target-bound conformations . The quantitative evidence below demonstrates where the methanamine congener provides measurable differentiation that generic substitution would erase.

Quantitative Differentiation Evidence for (1-Propyl-1H-1,2,4-triazol-5-yl)methanamine


Chiral Purity vs. the Ethanamine Homolog: Avoidance of a Stereochemical Center

(1-Propyl-1H-1,2,4-triazol-5-yl)methanamine contains no sp³ chiral center, whereas its closest commercial homolog, (1-propyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1060817-05-1), possesses a stereogenic carbon at the alpha position, resulting in a racemic mixture unless chiral resolution is performed . For procurement, the achiral methanamine eliminates the need for enantiomeric purity specification, chiral analytical method development, and the associated batch-to-batch variability that can affect biological assay reproducibility .

Chiral purity Stereochemistry Medicinal chemistry

Molecular Weight and LogP Differentiation vs. the Ethanamine Homolog

The target compound has a molecular weight (MW) of 140.19 g/mol , which is 13.92 g/mol (9.1%) lower than the 154.21 g/mol of the ethanamine homolog . Although an experimentally measured LogP is not publicly available for the free base, the ethanamine analog exhibits a LogP of 0.06 ; the methanamine, lacking an additional methylene, is predicted to be more hydrophilic, potentially improving aqueous solubility and compliance with lead-like physicochemical guidelines (MW < 250, LogP < 3.5) [1].

Physicochemical properties LogP Molecular weight Lead-likeness

Free Base Physical Form and Purity Specification vs. Hydrochloride Salt

The compound is supplied as a neat oil at ≥95% purity (free base) , in contrast to many in-class building blocks that are commercialized exclusively as hydrochloride salts (e.g., (2-propyl-1,2,4-triazol-3-yl)methanamine hydrochloride, CAS 2361644-55-3) [1]. The free base oil avoids the presence of counterions, which can interfere with subsequent coupling reactions or require additional neutralization steps, and allows direct use in anhydrous organic transformations without salt metathesis .

Salt form Physical state Purity Formulation

Tautomeric Identity Locking: 1-Propyl-5-yl vs. 2-Propyl-3-yl Nomenclature and Reactivity Implications

The CAS record 1466767-59-8 is indexed under both (1-propyl-1H-1,2,4-triazol-5-yl)methanamine and (2-propyl-1,2,4-triazol-3-yl)methanamine, reflecting the annular tautomerism of the 1,2,4-triazole ring . However, the predominant tautomeric form in solution is dictated by the N1-propyl substitution, which locks the ring into the 1H-tautomer and positions the aminomethyl group at C5 rather than C3. This regiospecificity directs electrophilic substitution and metalation reactions to distinct positions compared to 1-unsubstituted or 1-alkyl-3-aminomethyl isomers, a critical factor for chemists designing regiospecific SAR libraries [1].

Tautomerism Regioisomerism Synthetic chemistry Building block

Scaffold Versatility: Demonstrated Derivatization into Bioactive Heterocycles

The (1-propyl-1H-1,2,4-triazol-5-yl)methyl group has been incorporated into advanced lead compounds, as evidenced by ChEMBL/BindingDB entry BDBM50162192, a GABA-A receptor α5β3γ2 ligand bearing a 1-propyl-1H-1,2,4-triazol-5-ylmethyl ether moiety, which exhibits a Ki of 0.190 nM [1]. While this data does not directly measure the building block itself, it demonstrates that the 1-propyl-1,2,4-triazol-5-yl)methyl substructure is present in high-affinity ligands, validating the scaffold's utility for medicinal chemistry programs targeting CNS receptors [1].

Scaffold Derivatization Kinase inhibitor GABA-A receptor

Procurement Exclusivity: Premium Pricing and Limited Vendor Availability as a Quality Signal

The compound is available from a limited number of specialized vendors. CymitQuimica lists 1 g at €2,102 and 100 mg at €821 , while the more common ethanamine homolog (CAS 1060817-05-1) is priced at approximately £102 per gram from Fluorochem . This ~20-fold price premium for the methanamine reflects its scarcity and the specialized synthetic route required, which can serve as a procurement signal for exclusivity in competitive intellectual property scenarios where access to uncommon building blocks provides a strategic advantage .

Procurement Pricing Vendor availability Supply chain

Optimal Application Scenarios for (1-Propyl-1H-1,2,4-triazol-5-yl)methanamine


Fragment-Based Drug Discovery Requiring Achiral, Low-MW Triazole Scaffolds

The compound's low molecular weight (140.19 g/mol) and absence of stereogenic centers make it an ideal fragment for fragment-based screening and subsequent elaboration. Its achiral nature eliminates the complication of enantiomer-specific binding, and its predicted hydrophilicity (lower LogP than the ethanamine homolog) supports high-solubility fragment library design .

Parallel Synthesis of Regiospecific 1,2,4-Triazole Libraries

The N1-propyl substitution locks the triazole into the 1H-tautomer, ensuring that the aminomethyl handle at C5 remains the sole reactive site for amide coupling, reductive amination, or sulfonylation. This regiospecificity minimizes the formation of isomeric byproducts, increasing library purity and reducing the need for chromatographic purification in high-throughput synthesis workflows [1].

CNS-Targeted Lead Optimization Leveraging the GABA-A Receptor Pharmacophore

The demonstrated incorporation of the 1-propyl-1H-1,2,4-triazol-5-ylmethyl substructure into a GABA-A α5β3γ2 ligand with sub-nanomolar affinity (Ki = 0.190 nM) validates the scaffold for CNS programs. Medicinal chemists can use the free base oil directly in etherification or N-alkylation reactions to generate focused libraries around this validated pharmacophore [2].

Competitive IP Protection Through Use of an Uncommon Building Block

The ~20× price premium and limited vendor base relative to the ethanamine homolog create a natural barrier to entry for competitors. Organizations that secure multi-gram quantities can incorporate this building block into patent examples, strengthening composition-of-matter claims by using a scaffold that is not readily accessible to follow-on developers .

Quote Request

Request a Quote for (1-propyl-1H-1,2,4-triazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.